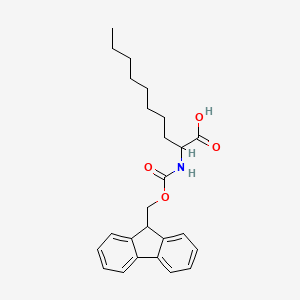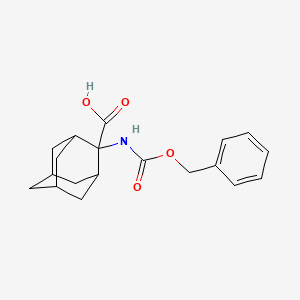
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid
概要
説明
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid is a complex organic compound characterized by the presence of an adamantane core structure, which is a highly stable and rigid tricyclic hydrocarbon The compound also contains a benzyloxycarbonylamino group, which is often used as a protecting group in organic synthesis
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid typically involves multiple steps, starting from readily available adamantane derivatives. One common synthetic route includes the following steps:
Protection of the amine group: The amine group of the starting material is protected using a benzyloxycarbonyl (Cbz) group. This is typically achieved by reacting the amine with benzyl chloroformate in the presence of a base such as sodium carbonate.
Formation of the carboxylic acid: The protected amine is then subjected to carboxylation to introduce the carboxylic acid group. This can be done using various carboxylation reagents and conditions, such as carbon dioxide under high pressure or carboxylation reagents like di-tert-butyl dicarbonate.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, continuous flow reactors, and automated purification systems.
化学反応の分析
Types of Reactions
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the benzyloxycarbonyl protecting group, revealing the free amine.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used to remove the benzyloxycarbonyl group.
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can yield free amines.
科学的研究の応用
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its stable and rigid structure.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The benzyloxycarbonyl group can be removed under specific conditions to reveal the active amine, which can then participate in further chemical reactions or biological interactions.
類似化合物との比較
Similar Compounds
2-(Benzyloxycarbonylamino)-2-methylpropanoic acid: Similar in structure but with a methyl group instead of the adamantane core.
2-(Benzyloxycarbonylamino)-2-phenylacetic acid: Contains a phenyl group instead of the adamantane core.
2-(Benzyloxycarbonylamino)-2-cyclohexanecarboxylic acid: Contains a cyclohexane ring instead of the adamantane core.
Uniqueness
2-(Benzyloxycarbonylamino)-2-adamantanecarboxylic acid is unique due to its adamantane core, which provides exceptional stability and rigidity. This makes it particularly useful in applications where a stable and rigid structure is required, such as in the design of enzyme inhibitors or advanced materials.
特性
IUPAC Name |
2-(phenylmethoxycarbonylamino)adamantane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4/c21-17(22)19(15-7-13-6-14(9-15)10-16(19)8-13)20-18(23)24-11-12-4-2-1-3-5-12/h1-5,13-16H,6-11H2,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXXRAGMEFTRHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(C(=O)O)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

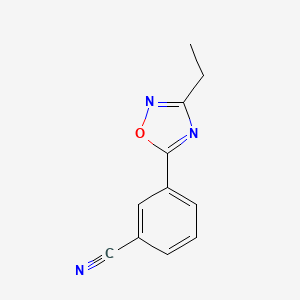

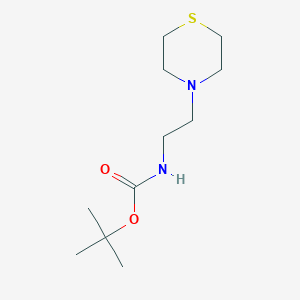
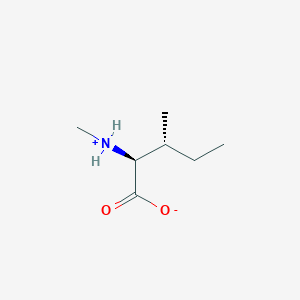
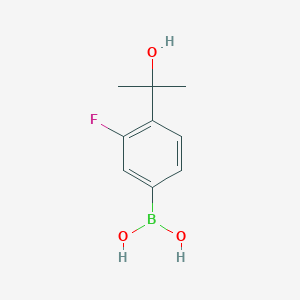
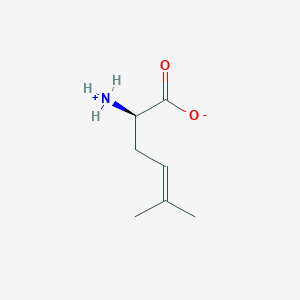
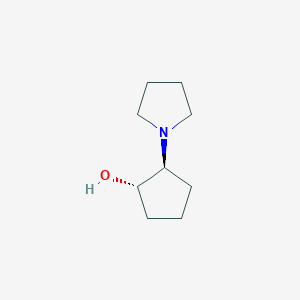
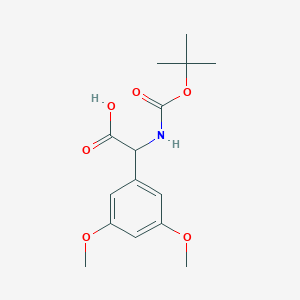

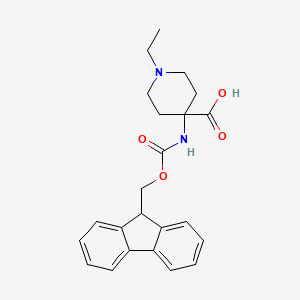
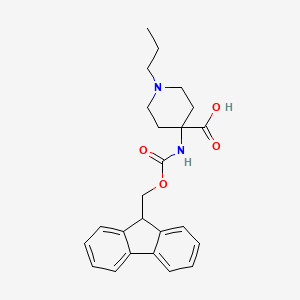
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxan-3-yl)acetic acid](/img/structure/B8014414.png)
